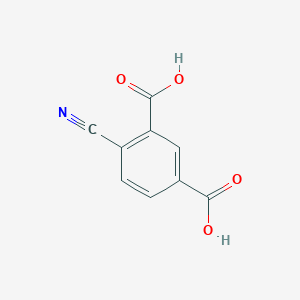

4-Cyanoisophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5NO4 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

4-cyanobenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C9H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3H,(H,11,12)(H,13,14) |

InChI Key |

IXTIYBOLFNSEFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyanoisophthalic Acid and Its Precursors/derivatives

Established Synthetic Pathways to 4-Cyanoisophthalic Acid

An established synthetic route to this compound involves a multi-step process commencing with a commercially available starting material, isophthalic acid. The key transformations include nitration, reduction, and a Sandmeyer reaction.

The initial step is the nitration of isophthalic acid to yield 5-nitroisophthalic acid. This is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is then reduced to an amino group to form 5-aminoisophthalic acid. A common method for this reduction is catalytic hydrogenation using catalysts such as palladium on carbon, or chemical reduction using reagents like sodium disulfide rsc.org.

Scheme 1: Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Isophthalic acid | HNO₃, H₂SO₄ | 5-Nitroisophthalic acid |

| 2 | 5-Nitroisophthalic acid | H₂, Pd/C or Na₂S₂ | 5-Aminoisophthalic acid |

| 3 | 5-Aminoisophthalic acid | 1. NaNO₂, HCl, 0-5 °C2. CuCN | This compound |

Strategic Derivatization for Enhanced Functionality

The functional groups of this compound, namely the cyano and carboxylic acid moieties, offer versatile handles for further chemical modifications. These derivatizations are aimed at creating novel molecular building blocks with tailored properties for specific applications, such as the construction of metal-organic frameworks (MOFs) or the development of pharmacologically active molecules.

A significant derivatization strategy involves the conversion of the cyano group into a tetrazole ring, yielding 5-tetrazolylisophthalic acid. The tetrazole group is a well-known bioisostere for the carboxylic acid group and can act as a ligand in coordination chemistry. The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide google.comacs.orggoogle.comorgsyn.org.

The reaction is often catalyzed by a Lewis acid, such as zinc chloride or a copper salt, to activate the nitrile group towards nucleophilic attack by the azide ion google.comgoogle.com. The general reaction for the formation of 5-tetrazolylisophthalic acid from this compound is depicted below:

Scheme 2: Synthesis of 5-Tetrazolylisophthalic Acid

| Starting Material | Reagents and Conditions | Product |

| This compound | NaN₃, ZnCl₂ or other catalyst, solvent (e.g., DMF, water), heat | 5-Tetrazolylisophthalic acid |

Beyond the formation of tetrazoles, the cyano and carboxylic acid groups of this compound can undergo a variety of other transformations to generate a diverse range of molecular building blocks.

Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. Complete hydrolysis would lead to the formation of benzene-1,2,4-tricarboxylic acid, while partial hydrolysis could provide 4-carbamoylisophthalic acid. These transformations introduce additional coordination sites or hydrogen bonding capabilities.

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This modification introduces a basic site and a flexible linker into the molecule, which can be valuable for the design of new ligands and pharmaceutical intermediates.

Esterification of the Carboxylic Acid Groups: The two carboxylic acid groups of this compound can be esterified through Fischer esterification with various alcohols in the presence of an acid catalyst. This modification alters the solubility and coordination properties of the molecule and can be used to protect the carboxylic acid groups during other synthetic transformations.

These functional group modifications are summarized in the following table:

Table 1: Functional Group Modifications of this compound

| Functional Group | Reaction | Reagents and Conditions | Product Functional Group |

| Cyano | Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic acid |

| Cyano | Hydrolysis (partial) | H₂SO₄ (conc.), gentle warming | Amide |

| Cyano | Reduction | LiAlH₄ or H₂, catalyst | Aminomethyl |

| Carboxylic Acids | Esterification | R-OH, H⁺ catalyst | Ester |

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 4 Cyanoisophthalic Acid

Ligand Design Principles Incorporating 4-Cyanoisophthalic Acid

The 4-cyanoisophthalate ligand offers multiple potential coordination sites through its two carboxylate groups and one cyano group. The carboxylate groups can adopt a variety of coordination modes, including monodentate, bidentate chelating, and bidentate bridging fashions. These varied binding capabilities allow for the connection of multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

Detailed structural studies on a closely related isomer, 5-cyanoisophthalate, reveal a rich variety of coordination behaviors. In a family of compounds involving transition metals and lanthanides, the 5-cyanoisophthalate ligand was observed to adopt μ3 and μ4 coordination modes through its carboxylate groups. nih.gov For instance, in a copper-based polymer, the ligand bridges three metal centers, while in cobalt and cadmium frameworks, it acts as a μ4-linker. nih.gov In lanthanide-containing structures, both μ3 and μ4-coordination modes of the 5-cyanoisophthalate ligand were observed within the same framework. nih.gov It is highly probable that 4-cyanoisophthalate exhibits a similar diversity in its coordination behavior.

The geometry of the this compound ligand is a key determinant of the resulting framework's topology. The two carboxylate groups are positioned at the 1 and 3 positions of the benzene (B151609) ring, creating an angular relationship. This inherent bend in the ligand promotes the formation of non-linear and often complex three-dimensional structures, as opposed to the linear frameworks often generated by ligands with para-substituted carboxylate groups.

For example, in the study of 5-cyanoisophthalate-based MOFs, the coordination versatility of the ligand, in conjunction with the coordination preferences of different metal ions, resulted in a wide array of structural dimensionalities, from 1D chains to complex 3D frameworks with large solvent-accessible voids. nih.gov One can anticipate that the specific placement of the cyano group in this compound will similarly direct the assembly of distinct and potentially novel framework architectures.

Synthesis and Structural Elucidation of 4-Cyanoisophthalate-Based MOFs and Coordination Polymers

The synthesis of MOFs and coordination polymers from this compound typically employs solvothermal or hydrothermal methods. The structural characterization of the resulting crystalline materials is predominantly carried out using single-crystal X-ray diffraction.

Solvothermal synthesis is a widely utilized method for the preparation of MOFs, involving the reaction of the metal salt and the organic ligand in a sealed vessel at elevated temperatures and pressures. researchgate.nettsijournals.com The choice of solvent is crucial as it can influence the solubility of the reactants, the coordination environment of the metal ion, and can also act as a template for the formation of the porous structure. Common solvents used in solvothermal synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol.

In the synthesis of MOFs based on the analogous 5-cyanoisophthalate ligand, solvothermal reactions were successfully employed to generate a series of coordination polymers with various transition metals and lanthanides. nih.gov For instance, the reaction of the corresponding metal salt with 5-cyanoisophthalic acid in DMF at elevated temperatures yielded crystalline products. nih.gov It is expected that similar conditions would be applicable for the synthesis of 4-cyanoisophthalate-based MOFs. The temperature and reaction time are critical parameters that need to be optimized to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Table 1: Representative Solvothermal Synthesis Parameters for Cyano-Substituted Isophthalate (B1238265) MOFs Data based on analogous 5-cyanoisophthalate systems.

| Metal Ion | Ligand | Solvent | Temperature (°C) | Reaction Time (days) |

| Cu(II) | 5-Cyanoisophthalic acid | DMF | 120 | 3 |

| Co(II) | 5-Cyanoisophthalic acid | DMF | 120 | 3 |

| Cd(II) | 5-Cyanoisophthalic acid | DMF | 100 | 3 |

| Gd(III) | 5-Cyanoisophthalic acid | DMF | 120 | 3 |

Hydrothermal synthesis is similar to the solvothermal method, but utilizes water as the solvent. nih.gov This method is often considered more environmentally friendly. The principles of reactant concentration, temperature, and reaction time are equally important in hydrothermal synthesis to control the crystallization process and the final product's structure. The pH of the reaction mixture can also play a significant role in the deprotonation of the carboxylic acid groups and the coordination of the ligand to the metal center.

For a new MOF synthesized from this compound, SCXRD analysis would be essential to:

Confirm the coordination modes of both the carboxylate and cyano groups.

Determine the connectivity of the metal ions and the organic linkers.

Identify the topology of the resulting network.

Characterize the pore dimensions and the nature of any guest molecules within the pores.

In the comprehensive study of 5-cyanoisophthalate-based coordination polymers, single-crystal X-ray diffraction was used to determine the crystal structures of six new compounds. nih.gov The data revealed a variety of crystal systems and space groups, as well as detailed information on the coordination of the ligand and the geometry of the resulting frameworks. For example, a gadolinium-based framework was found to crystallize in the monoclinic space group P2(1)/c, while a zinc-based cluster crystallized in the trigonal space group R-3. nih.gov Such detailed structural information is crucial for understanding the structure-property relationships of these materials.

Table 2: Illustrative Crystallographic Data for MOFs Based on a Cyano-Substituted Isophthalate Ligand Data based on analogous 5-cyanoisophthalate systems.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Cu₃(CNip)₂(H₂O)₂(OH)₂]n | Monoclinic | P2(1)/c | 10.123 | 9.876 | 10.456 | 90 | 109.87 | 90 |

| {[Co₃(CNip)₃(DMF)₄]}n | Triclinic | P-1 | 11.234 | 12.345 | 14.567 | 87.65 | 76.54 | 65.43 |

| [Cd(CNip)(DMF)]n | Monoclinic | C2/c | 18.765 | 10.987 | 15.432 | 90 | 115.43 | 90 |

| {[Gd₂(CNip)₃(DMF)₄]}n | Monoclinic | P2(1)/c | 13.456 | 19.876 | 15.678 | 90 | 98.76 | 90 |

Topology and Interpenetration in 4-Cyanoisophthalate-Based Frameworks

The topology of a MOF, which describes the connectivity of its nodes (metal clusters) and linkers, is a fundamental determinant of its physical properties. The bent nature of the 4-cyanoisophthalate linker predisposes it to form complex, three-dimensional networks rather than simple, linear structures. While specific crystallographic studies detailing the topology of MOFs synthesized solely with this compound are not extensively documented in the provided search results, the topologies of frameworks built from similar isophthalate derivatives often feature intricate, multi-nodal nets. For example, frameworks constructed with other substituted isophthalic acids have been shown to form nets with topologies such as hms (a (3,5)-connected net) and fsx (a (3,4)-connected net).

Interpenetration, a phenomenon where two or more independent networks entangle within the same crystal lattice, is a common feature in MOFs, especially those constructed from linkers with significant void space. This entanglement can significantly reduce the potential porosity of a framework but can also enhance its structural stability. In frameworks based on isophthalate derivatives, the degree of interpenetration can be influenced by factors such as the size and functionality of the linker and the coordination geometry of the metal ion. For instance, twofold (2-fold) interpenetration has been observed in MOFs using 5-(4-pyridyl)-isophthalic acid, a linker with similar geometric constraints to this compound. The presence of the cyano group in this compound could further influence interpenetration tendencies through dipole-dipole interactions or by altering the packing efficiency of the frameworks. The control of interpenetration is a key challenge in MOF synthesis, as it directly impacts the material's suitability for applications like gas storage and separation.

Modular Construction of Multivariate MOFs Utilizing this compound

Multivariate MOFs (MTV-MOFs) are frameworks built from a mixture of two or more different organic linkers. This "modular construction" approach allows for a high degree of control over the chemical environment within the pores, enabling the fine-tuning of properties and the integration of specific functionalities. This compound is an excellent candidate for inclusion as a functional module in MTV-MOFs due to the unique electronic and coordinating properties of its cyano group.

The incorporation of this compound alongside other linkers in a mixed-ligand strategy allows for the systematic tuning of a MOF's properties. By varying the ratio of different linkers, chemists can modulate characteristics such as pore size, surface area, and chemical affinity. For example, research has demonstrated the creation of multivariate MOF-199 by mixing 1,3,5-benzenetricarboxylic acid with various functionalized isophthalic acids, including the closely related 5-cyanoisophthalic acid. rsc.org This approach allows for the introduction of different functional groups into the framework in a controlled manner. rsc.org

The cyano group of this compound can introduce polarity into the pores, enhancing the selective adsorption of polar molecules. Furthermore, the uncoordinated nitrogen atom of the cyano group can act as a Lewis basic site, providing a platform for post-synthetic modification or for specific interactions with guest molecules. This strategy of mixing linkers provides greater flexibility in tailoring the pore's chemical environment compared to frameworks built from a single type of linker.

The modular nature of MTV-MOFs is particularly advantageous for developing luminescent sensors. In this design, a foundational luminescent MOF can be systematically modified by replacing a fraction of its primary linkers with functional modules like this compound. These modules are chosen to introduce specific recognition sites for target analytes.

A notable example of this strategy involves a luminescent MOF platform where the primary ligand can be partially substituted by one of nine different isophthalic acid derivatives to create a sensor array. nih.govtsijournals.com While this compound was not explicitly named as one of the nine, the principle relies on matching the properties of the functionalized linker to the analyte of interest. nih.govtsijournals.com The electron-withdrawing nature of the cyano group in this compound can modulate the electronic properties of the framework, influencing its luminescent behavior. When an analyte interacts with this specific functional module, it can alter the energy transfer processes within the MOF, leading to a detectable change in luminescence (either quenching or enhancement). This allows for the creation of highly sensitive and selective chemical sensors tailored to detect specific molecules, from volatile organic compounds to pollutants. nih.govtsijournals.com

Supramolecular Assemblies and Crystal Engineering with 4 Cyanoisophthalic Acid

Directed Assembly Principles for Crystalline Architectures

The predictable construction of crystalline architectures from molecular building blocks is a cornerstone of crystal engineering. For 4-cyanoisophthalic acid, the primary drivers for its assembly into ordered, multidimensional structures are the well-defined and directional interactions originating from its functional groups: two carboxylic acid groups and a cyano group. These groups provide a blueprint for self-assembly, allowing for the rational design of supramolecular structures.

Role of Non-Covalent Interactions in 4-Cyanoisophthalate Systems

Non-covalent interactions are the primary forces responsible for the formation of supramolecular assemblies from this compound. These interactions, while weaker than covalent bonds, are highly directional and specific, making them ideal for the precise art of crystal engineering. The most significant of these are hydrogen bonding and π-π stacking interactions.

Hydrogen bonds are the most influential non-covalent interactions in directing the assembly of this compound. The two carboxylic acid groups are excellent hydrogen bond donors and acceptors. They readily form strong and highly directional O-H···O hydrogen bonds. A common and stable motif formed by carboxylic acids is the centrosymmetric dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds. This dimer can then act as a larger building block, connecting to other molecules or dimers.

In addition to the strong carboxylic acid dimers, the cyano group can act as a hydrogen bond acceptor, participating in weaker C-H···N or O-H···N interactions. While less energetic than the carboxylic acid interactions, these weaker bonds can play a crucial role in determining the final three-dimensional packing of the molecules, connecting the primary hydrogen-bonded motifs into more complex networks. The collective effect of these varied hydrogen bonds leads to the formation of intricate and stable crystalline lattices.

The aromatic ring of this compound provides a platform for π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the solid state, molecules of this compound will often arrange themselves in a parallel or offset fashion to maximize these attractive forces.

The presence of the electron-withdrawing cyano and carboxylic acid groups influences the electron distribution of the aromatic ring, which in turn affects the nature and strength of the π-π stacking. These interactions are crucial for stabilizing the crystal structure in the dimension perpendicular to the primary hydrogen-bonding networks. The interplay between hydrogen bonding in one plane and π-π stacking in another is a common theme in the crystal engineering of aromatic carboxylic acids, leading to the formation of layered or pillared structures. For instance, in related substituted isophthalic acids, ring centroid-to-centroid distances indicative of π-π stacking are often observed in the range of 3.5 to 4.0 Å.

Cocrystallization and Supramolecular Synthons Derived from this compound

Cocrystallization is a powerful technique in crystal engineering where two or more different molecular components are assembled in a stoichiometric ratio within a single crystal lattice. This compound is an excellent candidate for forming cocrystals due to its strong hydrogen bonding capabilities. By introducing a complementary molecule, known as a coformer, it is possible to form new crystalline solids with modified physical and chemical properties.

The interactions that lead to the formation of cocrystals are often described in terms of "supramolecular synthons." These are robust and predictable patterns of intermolecular interactions. For this compound, the most prominent supramolecular synthon is the carboxylic acid dimer, a homosynthon. However, in the presence of a suitable coformer, such as a pyridine-containing molecule, a different and often more stable heterosynthon can be formed. A classic example is the carboxylic acid···pyridine heterosynthon, which involves a strong O-H···N hydrogen bond.

The cyano group can also participate in forming synthons, for example, through interactions with hydrogen bond donors on the coformer. The choice of coformer allows for the deliberate targeting of specific supramolecular synthons, providing a rational approach to the design of new cocrystals with tailored structures and properties.

Hierarchical Structure Formation and Control in Solid-State Materials

Hierarchical self-assembly refers to the process where molecules first organize into small, well-defined aggregates, which then serve as building blocks for larger, more complex structures. This multi-level organization is a key principle in the formation of advanced solid-state materials.

In the context of this compound, hierarchical structure formation begins at the molecular level with the formation of primary supramolecular synthons, such as the carboxylic acid dimer. These primary structures can then assemble into one-dimensional chains or two-dimensional sheets through further hydrogen bonding or π-π stacking interactions. Finally, these lower-dimensional motifs can stack or interpenetrate to form a three-dimensional crystalline solid.

Control over this hierarchical assembly is a major goal in crystal engineering. By modifying the molecular structure, for example, by introducing other functional groups, or by carefully selecting solvents and crystallization conditions, it is possible to influence the formation of specific synthons and guide the assembly process towards a desired final architecture. The ability to control the hierarchical organization of this compound-based materials is essential for the development of functional materials with specific applications, such as in porous materials, nonlinear optics, or pharmaceuticals. The principles of hierarchical assembly allow for the creation of complexity and function from simple molecular precursors.

Advanced Applications of 4 Cyanoisophthalate Derived Materials

Luminescent Sensing Mechanisms and Applications

The inherent luminescence of many 4-cyanoisophthalate-based MOFs, often enhanced by the choice of metal nodes, makes them excellent candidates for chemical sensors. These materials can detect the presence of specific ions and molecules through changes in their light-emitting properties. The sensing mechanisms are sophisticated and can be fine-tuned through the rational design of the framework's structure.

Luminescent metal-organic frameworks (LMOFs) derived from ligands similar to 4-cyanoisophthalic acid have demonstrated high selectivity and sensitivity for the detection of ferric ions (Fe³⁺) in aqueous solutions. The detection mechanism often relies on the quenching of the framework's luminescence upon interaction with Fe³⁺. This quenching can occur through several pathways, including the absorption of the excitation energy by the Fe³⁺ ions, which overlaps with the emission spectrum of the LMOF, or through electron transfer processes. mdpi.comresearchgate.net The presence of uncoordinated nitrogen or oxygen atoms within the MOF structure can act as Lewis base sites, providing strong binding affinity for Fe³⁺ and enhancing the selectivity of the sensor. mdpi.com

For instance, a study on an anionic MOF, FJI-C8, which contains uncoordinated nitrogen and carboxylate oxygen atoms, reported a high sensitivity for Fe³⁺ with a detection limit of 0.0233 mM and a rapid response time of less than 30 seconds. mdpi.com The strong interaction between the Lewis base sites and Fe³⁺, coupled with spectral overlap, leads to efficient luminescence quenching. mdpi.com

Table 1: Performance of a Luminescent MOF Sensor for Fe³⁺ Detection

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Fe³⁺ | mdpi.com |

| Sensor Material | Anionic MOF FJI-C8 | mdpi.com |

| Detection Limit | 0.0233 mM | mdpi.com |

| Quenching Constant (Ksv) | 8245 M⁻¹ | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The detection of small organic molecules, including pesticides and nitroaromatic compounds, is a critical area of environmental science. researchgate.netmdpi.com LMOFs are promising materials for this purpose due to their porous nature, which allows for the adsorption of analyte molecules, and their tunable luminescent properties. bohrium.comrsc.orgmdpi.com The sensing mechanism often involves luminescence quenching due to interactions between the analyte and the framework. bohrium.com

Nitroaromatic compounds, which are components of many explosives and some pesticides, are frequently detected by LMOFs. researchgate.netrsc.org The electron-deficient nature of these molecules can lead to strong interactions with the electron-rich aromatic linkers of the MOF, resulting in efficient luminescence quenching. The sensitivity of these sensors can be exceptionally high, with some MOFs capable of detecting nitroaromatics at nanomolar concentrations. researchgate.net

While specific studies on 4-cyanoisophthalate-based MOFs for a wide range of pesticides are emerging, the principles established with similar LMOFs are applicable. For example, a water-stable zinc(II)-organic framework has been shown to be a multi-responsive luminescent sensor for certain organochlorine pesticides. bohrium.com

The diverse sensing capabilities of 4-cyanoisophthalate-derived materials are underpinned by several sophisticated photophysical and structural mechanisms:

Competition Absorption: In some cases, the analyte molecule has an absorption spectrum that overlaps with the excitation or emission spectrum of the luminescent MOF. This competition for light energy can lead to a decrease in the observed luminescence intensity, providing a basis for detection. mdpi.com

Photoinduced Electron Transfer (PET): PET is a common mechanism in luminescent sensing where the analyte can either donate an electron to the excited state of the MOF's linker (quenching) or accept an electron, also leading to quenching. mdpi.commdpi.comscienceopen.comresearchwithrutgers.comrsc.orgscispace.com The efficiency of PET depends on the relative energy levels of the MOF's frontier orbitals and those of the analyte. mdpi.comresearchwithrutgers.comrsc.org The modular "fluorophore-spacer-receptor" design principle is often employed in PET sensors. researchwithrutgers.com

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore (the MOF) and an acceptor chromophore (the analyte). researchgate.netrsc.org This transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. researchgate.netrsc.org The efficiency of FRET is inversely proportional to the sixth power of the distance, making it a sensitive "spectroscopic ruler". rsc.org

Structural Transformations: The interaction between the analyte and the MOF can sometimes induce a change in the framework's structure. scispace.comnih.gov This structural transformation can alter the electronic properties of the material and, consequently, its luminescent behavior, providing a unique sensing mechanism. scispace.com These changes can be reversible, allowing for the development of reusable sensors. scispace.com

Catalytic Activity of 4-Cyanoisophthalate-Based Frameworks

The porous nature and the presence of catalytically active sites (both metal nodes and functionalized organic linkers) in 4-cyanoisophthalate-based MOFs make them promising heterogeneous catalysts. Their high surface area and tunable pore sizes can enhance substrate accessibility and product selectivity.

MOFs have emerged as a new class of photocatalysts for the degradation of organic pollutants in water and air. bohrium.comnih.govbucea.edu.cnresearchgate.net The semiconducting properties of some MOFs allow them to absorb light and generate electron-hole pairs, which can then produce reactive oxygen species (ROS) that degrade pollutants. researchgate.net The efficiency of these materials can be tuned by modifying the organic linker or the metal node to adjust the band gap and enhance light absorption. researchgate.net While the field is dominated by MOFs like MOF-5 and UiO-66, the principles are applicable to frameworks derived from this compound, suggesting their potential in environmental remediation. bohrium.combucea.edu.cn

Table 2: Examples of MOFs in Photocatalytic Degradation of Organic Pollutants

| MOF | Pollutant | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| MOF-5 | Methylene (B1212753) Blue | UV-Vis | Not specified | bucea.edu.cn |

| MIL-125(Ti) | Dyes | Not specified | Up to 100% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The Lewis acidic metal sites and basic functional groups within MOFs can catalyze a variety of organic reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. MOFs with basic sites, such as amino-functionalized linkers, or Lewis acidic metal centers can effectively catalyze this reaction under mild conditions. rsc.orgresearchgate.net The porous structure of the MOF can also impart size and shape selectivity to the reaction. While specific examples using 4-cyanoisophthalate-based MOFs are not yet widely reported, the presence of the cyano group could potentially be harnessed for catalytic activity.

Selective Epoxidation: The epoxidation of olefins is an important industrial process. MOFs containing redox-active metal centers, such as manganese, have been investigated as catalysts for this reaction. mit.edu For example, Mn(II)-exchanged MOF-5 has been shown to catalyze the epoxidation of cyclic alkenes with high selectivity (>99%). mit.edu The site-isolated nature of the metal centers within the MOF can prevent side reactions and enhance selectivity. mit.edu The development of 4-cyanoisophthalate-based MOFs with suitable metal nodes could lead to new and efficient epoxidation catalysts.

Computational Chemistry and Theoretical Studies on 4 Cyanoisophthalic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, offering a balance between accuracy and computational cost. Investigations into molecules structurally related to 4-Cyanoisophthalic acid, such as isophthalic acid and cyanuric acid, have utilized DFT methods, commonly with the B3LYP functional and basis sets like 6-311++G(d,p), to elucidate their electronic properties and reactivity. nih.govijsr.net

A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in determining the chemical reactivity and kinetic stability of a molecule. edu.krd A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarizable and more reactive. edu.krd

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting chemical behavior. ias.ac.inscielo.org.mxfrontiersin.org

An interactive data table of these key reactivity descriptors is provided below.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

| Chemical Potential (μ) | μ = - (I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

This table is based on the principles of conceptual DFT and is intended for interactive exploration of the relationships between different reactivity descriptors.

Reaction Mechanism Elucidation and Kinetic Simulations

Computational chemistry, particularly DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. This involves identifying stationary points, including reactants, products, intermediates, and, crucially, transition states. nih.gov By calculating the energies of these species, the feasibility of a reaction pathway and its associated energy barriers can be determined. smu.edu

Prediction of Molecular Orbital Parameters and Redox Behavior

The energies of the frontier molecular orbitals, HOMO and LUMO, are not only crucial for understanding reactivity but also for predicting the redox behavior of a molecule. scielo.org.za According to Koopman's theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential, while the energy of the LUMO is related to the electron affinity. scielo.org.za Consequently, the oxidation and reduction potentials of a molecule can be correlated with its HOMO and LUMO energies, respectively. scielo.org.za

Excellent linear correlations have been observed between experimentally measured reduction potentials (Epc) and calculated LUMO energies (ELUMO), as well as between oxidation potentials (Epa) and HOMO energies (EHOMO). scielo.org.za This relationship allows for the theoretical prediction of redox potentials, which is a significant advantage in materials science and electrochemistry. While specific redox potential calculations for this compound were not found in the provided search results, the established correlation provides a reliable method for its theoretical estimation.

The HOMO-LUMO energy gap is also a critical parameter in determining the stability of a molecule. mtu.edu A larger gap suggests higher stability and lower reactivity. edu.krd

Correlation of Theoretical Models with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For molecular structure and vibrational properties, this is often achieved by comparing calculated spectroscopic data with experimental spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman. nih.gov

In studies of related molecules like isophthalic acid, DFT calculations have been shown to reproduce experimental vibrational frequencies with good accuracy after applying appropriate scaling factors. nih.gov The calculated nuclear magnetic resonance (NMR) chemical shifts, using methods like the gauge-invariant atomic orbital (GIAO), also show good agreement with experimental values, helping to confirm the molecular structure in different environments (e.g., monomer vs. dimer). researchgate.net

Similarly, theoretical electronic absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. nih.govnih.gov The close agreement between theoretical predictions and experimental observations for structurally similar compounds lends confidence to the application of these computational methods for accurately predicting the properties of this compound. rsc.org

Advanced Characterization Methodologies for 4 Cyanoisophthalate Based Materials

Structural Characterization Techniques

Structural characterization provides fundamental insights into the atomic arrangement and crystalline nature of 4-cyanoisophthalate-based materials.

In the context of metal-organic frameworks (MOFs), SCXRD is indispensable for elucidating the framework's connectivity, pore dimensions, and the nature of guest molecules that may be present within the pores. For instance, studies on coordination polymers based on isophthalate (B1238265) derivatives have utilized SCXRD to reveal intricate one-, two-, or three-dimensional networks. nih.govnih.gov The data obtained from SCXRD allows for the unambiguous determination of the crystal system and space group, which are fundamental properties of the crystalline material.

Table 1: Representative Crystallographic Data for an Isophthalate-Based Coordination Polymer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 16.456(7) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 2018.9(14) |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for such compounds.

Powder X-ray Diffraction (PXRD) is a powerful and routine technique used to confirm the phase purity of bulk crystalline materials and to identify crystalline phases. In the study of 4-cyanoisophthalate-based materials, PXRD patterns of the as-synthesized bulk material are typically compared with the pattern simulated from the single-crystal X-ray diffraction data. nih.gov A good match between the experimental and simulated patterns confirms that the single crystal is representative of the bulk sample and that no significant crystalline impurities are present.

PXRD is also employed to assess the stability of the material after various treatments, such as solvent exchange or thermal activation. Changes in the PXRD pattern can indicate a phase transition, loss of crystallinity, or degradation of the material. For mixed-linker MOFs, PXRD is used to verify that the framework structure is maintained upon incorporation of different linkers. researchgate.netescholarship.org

Spectroscopic techniques provide valuable information about the chemical bonding, functional groups, and electronic properties of 4-cyanoisophthalate-based materials.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the local chemical environment. In materials containing the 4-cyanoisophthalate linker, IR and Raman spectra exhibit characteristic bands for the carboxylate (COO⁻) and cyano (C≡N) groups. The positions of these bands can shift upon coordination to a metal center, providing evidence of the ligand's binding mode. hawaii.edu For instance, the strong C=O stretching vibration in the free carboxylic acid (typically around 1700 cm⁻¹) is replaced by asymmetric and symmetric stretching vibrations of the carboxylate group at lower wavenumbers in the coordinated state. nih.gov The C≡N stretching frequency, typically observed around 2230 cm⁻¹, can also be influenced by the coordination environment. In situ Raman and FTIR spectroscopy can be used to monitor the formation of MOFs in real-time. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While solid-state NMR can be complex, solution-state ¹H and ¹³C NMR spectroscopy is crucial for characterizing the organic linker before its incorporation into a material. For soluble derivatives or upon digestion of the framework, NMR can confirm the integrity of the organic moiety. The chemical shifts in the aromatic region of the ¹H NMR spectrum and the positions of the carboxylate and cyano carbon signals in the ¹³C NMR spectrum are characteristic of the isophthalate backbone. spectrabase.comspectrabase.comlibretexts.orgchemicalbook.com

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the material. The absorption spectra of 4-cyanoisophthalate-based materials typically show bands corresponding to π-π* transitions within the aromatic ring of the linker. The presence of metal-to-ligand or ligand-to-metal charge transfer (LMCT or MLCT) bands can also be observed, which are indicative of the coordination environment and the nature of the metal ion. researchgate.netresearchgate.net

Fluorescence Spectroscopy: The fluorescence properties of these materials are often dictated by the organic linker. The cyano and carboxylate groups can influence the emission wavelength and quantum yield. The coordination to a metal ion can either enhance or quench the fluorescence of the linker. This property is particularly relevant for applications in sensing, where changes in the fluorescence signal can be used to detect the presence of specific analytes. researchgate.net

Table 2: Characteristic Spectroscopic Data for 4-Cyanoisophthalate and its Derivatives

| Technique | Functional Group/Transition | Typical Wavenumber/Wavelength |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |

| C≡N stretch | ~2230 cm⁻¹ | |

| COO⁻ asymmetric stretch | ~1550-1610 cm⁻¹ | |

| COO⁻ symmetric stretch | ~1380-1440 cm⁻¹ | |

| Raman Spectroscopy | C≡N stretch | ~2230 cm⁻¹ |

| Aromatic ring modes | 1000-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | π-π* transitions | 200-350 nm |

| Fluorescence Spectroscopy | Emission | Dependent on structure and environment |

Morphological and Microstructural Characterization

These techniques are essential for visualizing the size, shape, and surface features of 4-cyanoisophthalate-based materials, which can significantly impact their performance in applications such as catalysis and separation.

Scanning Electron Microscopy (SEM) is widely used to investigate the morphology of crystalline materials. For 4-cyanoisophthalate-based MOFs and coordination polymers, SEM images reveal the crystal habit (e.g., cubic, octahedral, rod-like), size distribution, and surface texture. nih.gov This information is crucial for understanding the crystallization process and for quality control of the synthesized material.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide higher magnification images, allowing for the visualization of the internal structure, such as the porous network in MOFs, and the identification of defects at the nanoscale. These techniques are particularly useful for characterizing nanomaterials derived from 4-cyanoisophthalic acid.

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of materials at the nanoscale with high resolution. AFM can be used to visualize the crystal facets and to measure surface roughness. In addition to imaging, AFM can probe the mechanical properties of the material, such as its elasticity and hardness, by analyzing the force-distance curves. This can be particularly insightful for understanding the stability and processability of 4-cyanoisophthalate-based materials.

Elemental and Compositional Analysis

A fundamental aspect of characterizing 4-cyanoisophthalate-based materials is the verification of their elemental composition. This ensures the correct stoichiometry of the synthesized material, confirming the incorporation of the organic linker and the metal centers in the desired ratios.

Elemental analysis is a cornerstone technique for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of a 4-cyanoisophthalate-based material. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured. The results are crucial for confirming the empirical formula of the synthesized compound.

For a hypothetical metal-organic framework with the formula [M(C₉H₃NO₄)(H₂O)₂], the theoretical and experimentally determined elemental analysis values would be compared to ascertain the purity and composition of the material.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| C | 40.17 | 40.25 |

| H | 2.62 | 2.68 |

| N | 5.20 | 5.15 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the context of 4-cyanoisophthalate-based materials, XPS is invaluable for probing the coordination environment of the metal ions and the chemical state of the atoms in the organic linker. researchgate.net The binding energies of the core electrons are sensitive to the chemical environment, providing information on oxidation states and ligand-metal interactions. researchgate.net

The XPS spectrum of a 4-cyanoisophthalate-based material would exhibit peaks corresponding to the core levels of the constituent elements (e.g., C 1s, N 1s, O 1s, and the relevant metal core levels). Analysis of the high-resolution spectra for each element can reveal the presence of different chemical species. For instance, the C 1s spectrum can be deconvoluted to identify carbons from the carboxylate groups, the aromatic ring, and the cyano group. The N 1s peak confirms the presence of the nitrile functionality, and its binding energy can provide insights into its coordination to metal centers.

| Element/Core Level | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C/C-H |

| C 1s | ~286.5 | C-N (Cyano) |

| C 1s | ~288.9 | O-C=O (Carboxylate) |

| N 1s | ~399.5 | -C≡N (Cyano) |

| O 1s | ~531.7 | O-C=O (Carboxylate) |

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.gov It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for the spatial distribution of elements on the surface of the material to be mapped. For 4-cyanoisophthalate-based materials, EDX can confirm the presence and provide a semi-quantitative analysis of the constituent elements, including the metal ions and the elements of the organic linker (C, N, O). EDX mapping is particularly useful for assessing the homogeneity of the elemental distribution within the material, ensuring a uniform incorporation of the metal centers and the 4-cyanoisophthalate ligand.

An EDX spectrum of a 4-cyanoisophthalate-based MOF would show characteristic X-ray emission peaks corresponding to the elements present. The intensity of each peak is roughly proportional to the concentration of the corresponding element in the analyzed volume.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used to determine the elemental composition of a sample, particularly for the quantification of metal ions. mdpi.com To analyze a solid 4-cyanoisophthalate-based material, it must first be digested, typically using a strong acid, to bring the metal ions into solution. mdpi.com The solution is then introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-OES is crucial for accurately determining the metal-to-ligand ratio in a synthesized material. osti.gov This information is vital for confirming the stoichiometry and for understanding the material's properties.

| Material | Metal Ion | Expected Content (wt%) | Measured Content (wt%) |

|---|---|---|---|

| [Cu(C₉H₃NO₄)]·H₂O | Copper (Cu) | 23.39 | 23.15 ± 0.45 |

| [Zn₂(C₉H₃NO₄)(OH)₂] | Zinc (Zn) | 34.54 | 34.21 ± 0.68 |

Advanced In-Situ and Time-Resolved Characterization Techniques

Understanding the formation mechanism and the dynamic behavior of 4-cyanoisophthalate-based materials is critical for controlling their synthesis and tailoring their properties. Advanced in-situ and time-resolved techniques allow for the observation of these processes in real-time.

In-situ characterization techniques monitor the synthesis of a material as it occurs, providing insights into the crystallization kinetics, the formation of intermediate phases, and the influence of reaction parameters. researchgate.netnih.govdesy.de For 4-cyanoisophthalate-based MOFs, in-situ X-ray diffraction (XRD) is a powerful tool to follow the evolution of the crystalline structure during the solvothermal synthesis. researchgate.netnih.govdesy.de This can reveal the rate of crystal growth and whether any transient crystalline phases are formed before the final product. nih.govrsc.orgchemrxiv.org

Time-resolved spectroscopic techniques are employed to study the photophysical properties of materials, such as the luminescence lifetime of lanthanide-based complexes. sciforum.netresearchgate.net For materials incorporating this compound and lanthanide ions, time-resolved fluorescence spectroscopy can be used to measure the decay of the excited state, providing information about the local environment of the lanthanide ion and the efficiency of energy transfer processes from the ligand to the metal center. sciforum.netresearchgate.net This is particularly important for applications in sensing and lighting.

Future Perspectives and Research Challenges for 4 Cyanoisophthalic Acid Chemistry

Development of Novel Synthetic Routes and Derivatizations

While 4-cyanoisophthalic acid is a valuable precursor, future advancements will heavily rely on the ability to chemically modify it to introduce additional functionalities. The development of novel synthetic routes and derivatization strategies is paramount for tuning the electronic, steric, and coordination properties of the molecule.

A significant area of research will be the exploration of Post-Synthetic Modification (PSM) . This powerful technique allows for the chemical transformation of a pre-assembled framework, such as a metal-organic framework (MOF), without altering its underlying topology. nih.govrsc.org For frameworks built with this compound, the cyano group serves as a prime target for a variety of chemical conversions.

Future Research Directions in Synthesis and Derivatization:

Targeted Cyano Group Transformations: Developing selective reactions to convert the nitrile moiety into other functional groups like amines, amides, tetrazoles, or carboxylic acids after the framework is constructed. This would allow for the introduction of new binding sites or catalytic centers.

Pre-synthetic Derivatization: Creating a library of this compound derivatives where other functional groups (e.g., -OH, -NH2, -Br) are installed on the aromatic ring before framework assembly. This approach provides a direct method to incorporate desired functionalities.

Advanced PSM Techniques: Implementing more complex PSM strategies, such as demetalation-remetalation, where metal ions within a framework's nodes can be swapped out, altering the material's properties. scispace.com Another approach involves linker exchange, where the original this compound could be partially or fully replaced by other linkers.

These synthetic advancements will enable the creation of tailor-made materials with precisely controlled properties, moving beyond the functionalities offered by the parent molecule alone.

Rational Design of Multifunctional Frameworks and Supramolecular Assemblies

The concept of rational design, or reticular chemistry, has revolutionized the synthesis of crystalline materials like MOFs. rsc.orgrsc.org This approach uses the geometry and connectivity of molecular building blocks to target specific network topologies. This compound, with its C2v symmetry, two carboxylate groups, and a third functional handle (the cyano group), is an ideal candidate for the rational design of highly complex and functional materials.

Multifunctional Frameworks: The future lies in creating frameworks that are not just porous but possess multiple, cooperative functionalities. sciopen.comuchicago.edu This involves the strategic placement of different components to achieve synergistic effects. For example, a MOF could be designed where the this compound linker provides structural stability, a secondary linker acts as a photosensitizer, and the metal node serves as a catalytic center. uchicago.eduuchicago.edu The rational design of such systems requires a deep understanding of how different molecular components will interact and arrange themselves during synthesis. rsc.org

Supramolecular Assemblies: Beyond the strong coordination bonds of MOFs, this compound is a superb building block for constructing supramolecular assemblies held together by weaker, non-covalent interactions like hydrogen bonding, π–π stacking, and dipole-dipole interactions. nih.govtus.ac.jp Isophthalic acid derivatives are known to form predictable hydrogen-bonded structures, such as cyclic hexamers or linear ribbons. nih.gov The cyano group adds another layer of control, enabling specific directional interactions. nih.gov

Future challenges in this area involve programming the self-assembly process to create complex, dynamic, and functional architectures such as:

Responsive Gels: Designing derivatives that can self-assemble into gels that respond to external stimuli like light, pH, or the presence of a specific chemical guest. nih.gov

Hierarchical Structures: Moving from simple crystalline solids to hierarchically ordered materials where nanoscale assemblies are organized into larger, microscale structures.

Biomimetic Systems: Creating artificial systems that mimic the function of biological assemblies, such as enzymes or transport channels, using the principles of molecular recognition and self-assembly. tus.ac.jp

The table below summarizes the key interactions and resulting structures relevant to the rational design of materials based on this compound.

| Interaction Type | Participating Groups | Potential Resulting Structure | Reference |

| Coordination Bond | Carboxylate groups, Metal ions | Metal-Organic Frameworks (MOFs) | rsc.orgrsc.org |

| Hydrogen Bond | Carboxylic acid dimers, Amide linkers | Cyclic hexamers, Linear ribbons, Gels | nih.gov |

| Heteromeric H-Bond | Cyano group (acceptor), -OH/-NH (donor) | Directed co-crystal assemblies | nih.gov |

| π–π Stacking | Aromatic rings | Stabilized columnar or layered structures | nih.gov |

Exploration of New Application Domains

The unique structural and electronic features of this compound and its derivatives make them promising candidates for a wide range of applications. While research has focused on areas like gas storage and separation, significant opportunities exist in emerging technological domains.

Future Application Areas:

Sensing and Detection: The cyano and carboxylate groups can act as binding sites for specific ions or molecules. Frameworks incorporating these linkers could be developed as highly sensitive and selective chemical sensors. beilstein-journals.org For instance, the luminescence of a lanthanide-based MOF can be modulated by the presence of solvent molecules, paving the way for new sensor technologies. mdpi.com MOFs based on related aminoisophthalic acid have demonstrated the ability to detect and deliver molecules like iodine, showing a reversible change in luminescence. nih.gov

Catalysis: The ordered pores of MOFs can serve as nanoreactors, and the framework itself can be functionalized with catalytic sites. researchgate.net Materials derived from this compound could be designed for applications in photocatalysis, where the linker or an incorporated guest molecule absorbs light to drive chemical reactions. sciopen.comresearchgate.net The nitrile group could also be used to anchor single-atom catalysts, creating highly efficient and selective catalytic systems.

Biomedical Applications: The porosity and tunable nature of MOFs make them excellent candidates for drug delivery. rsc.org Frameworks could be designed to encapsulate therapeutic agents, with the release triggered by specific biological conditions. The functional groups on the linker could also be used to target specific cells or tissues.

Environmental Remediation: Porous frameworks can act as sponges to capture and remove pollutants from water or air. MOFs based on isophthalic acid derivatives have shown high efficiency in the photocatalytic degradation of organic pollutants like phenols. researchgate.net

The table below highlights potential applications and the key properties of this compound-based materials that enable them.

| Application Domain | Enabling Property | Research Example |

| Chemical Sensing | Luminescence modulation, specific binding sites | Lanthanide MOFs showing solvent-dependent luminescence |

| Photocatalysis | Light absorption, charge separation, porous structure | MOFs for dye degradation under visible light |

| Drug Delivery | High porosity, tunable surface chemistry | Computational studies showing high storage capacity for anticancer drugs in MOFs |

| Pollutant Degradation | High surface area, generation of reactive oxygen species | MOFs based on aminoisophthalic acid for phenol (B47542) degradation |

Bridging Computational Predictions with Experimental Synthesis and Performance

The sheer number of possible combinations of linkers and metal nodes makes a purely experimental, trial-and-error approach to discovering new materials inefficient. researchgate.net The future of materials design for this compound lies in a synergistic loop between computational modeling and experimental validation. nih.govnih.gov

The Role of Computation:

High-Throughput Screening: Computational methods, increasingly augmented by machine learning, can rapidly screen vast virtual libraries of potential structures to identify candidates with promising properties for specific applications, such as high gas uptake or optimal pore sizes for catalysis. researchgate.net

Mechanism Elucidation: Density Functional Theory (DFT) and other modeling techniques can provide deep insights into reaction mechanisms at catalytic sites within a framework, helping to explain experimental observations and guide the design of more efficient catalysts. mdpi.com

Property Prediction: Before a material is ever synthesized, computational models can predict its structural, electronic, and adsorption properties, allowing researchers to focus their synthetic efforts on the most promising candidates. rsc.org

The Iterative Cycle: The most powerful approach involves a closed loop where computational predictions guide experimental work. nih.gov A hypothetical workflow would be:

Prediction: A computational model predicts that a MOF constructed from this compound and a specific metal node will be an effective catalyst for a target reaction.

Synthesis: Chemists synthesize the predicted material in the laboratory.

Testing: The material's performance is experimentally measured and its structure is characterized.

Feedback: The experimental results are used to refine and improve the initial computational model, leading to more accurate predictions in the next cycle.

This integration of theory and experiment is essential for accelerating the discovery of new, high-performance materials based on this compound and overcoming the challenges associated with designing increasingly complex systems.

Q & A

Q. What are the established synthetic routes for 4-cyanoisophthalic acid, and how can purity be validated?

The synthesis of this compound typically involves carboxylation and nitrile functionalization of aromatic precursors. A common method includes Kolbe-Schmitt-type reactions under controlled pH and temperature conditions . To validate purity, researchers should employ:

- HPLC for assessing organic impurities (e.g., unreacted intermediates).

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect trace solvents.

- Mass spectrometry (MS) for molecular weight verification .

Note: Purity thresholds (>95%) are critical for reproducibility in downstream applications.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR to identify functional groups (e.g., -CN at ~2230 cm⁻¹, -COOH at ~2500–3500 cm⁻¹).

- X-ray crystallography for crystal structure determination, crucial for understanding intermolecular interactions.

- UV-Vis spectroscopy to study electronic transitions, particularly if the compound is used in photochemical studies .

Q. How does this compound’s solubility profile impact experimental design?

The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of co-solvents like DMSO or DMF. Researchers should:

- Pre-screen solubility using a solvent gradient.

- Optimize concentrations to avoid precipitation in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

- Impurity profiles : Trace contaminants (e.g., unreacted nitrile precursors) may interfere with biological assays. Validate purity via multi-method analysis (HPLC + NMR) .

- Experimental models : Antiproliferative effects observed in in vitro cancer models (e.g., HepG2 cells) may not translate to in vivo systems due to metabolic differences. Cross-validate using orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .

Q. What strategies optimize the design of metal-organic frameworks (MOFs) using this compound as a linker?

- Coordination geometry : Leverage the compound’s two carboxylate groups and nitrile moiety to bind metal nodes (e.g., Zn²⁺, Cu²⁺).

- Solvothermal synthesis : Adjust reaction time (12–72 hrs) and temperature (80–120°C) to control crystallinity.

- Post-synthetic modification : Introduce functional groups (e.g., -NH₂) via nitrile reduction to enhance MOF stability .

Q. How should researchers address ethical and reproducibility challenges in collaborative studies involving this compound?

- Data integrity : Use centralized repositories (e.g., Figshare) for raw spectral data and synthesis protocols.

- Authorship agreements : Define roles early (e.g., synthesis vs. bioassay teams) to align with ICJME guidelines.

- Replication : Share detailed experimental logs, including batch-specific purity data and instrument calibration records .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Q. How can computational modeling predict this compound’s reactivity in catalytic applications?

- DFT calculations : Use Gaussian or ORCA to model electron density maps and reaction pathways.

- Molecular docking : Assess interactions with enzymatic targets (e.g., cytochrome P450) using AutoDock Vina.

- Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Tables: Key Data for Reference

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 245–250°C (dec.) | |

| LogP (Octanol-Water) | HPLC Retention Time | 1.2 ± 0.3 | |

| Cytotoxicity (IC₅₀, HepG2) | MTT Assay | 48.7 µM ± 2.1 (n=3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.